4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione
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Overview
Description
4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione is a heterocyclic compound that combines the structural features of furan and triazole rings. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione typically involves the condensation of furan-2-carbaldehyde with 4-amino-1,2,4-triazole-3-thione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antifungal Activity: The compound interferes with fungal cell membrane integrity and inhibits ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(furan-2-ylmethylidene)amino]-1,2,4-triazole-5-thione
- 4-[(furan-2-ylmethylidene)amino]-1,2,3-triazole-3-thione
- 4-[(furan-2-ylmethylidene)amino]-1,2,4-triazole-3-one
Uniqueness
4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione is unique due to the specific combination of furan and triazole rings, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C7H6N4OS |
---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13) |
InChI Key |
HCOVGQWJYXPDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NN2C=NNC2=S |
Origin of Product |
United States |
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